![molecular formula C10H11NOS B1609548 1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene CAS No. 749261-40-3](/img/structure/B1609548.png)
1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene
Overview
Description
1-(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene (IEMB) is a synthetic compound with a variety of uses in scientific research. It has been used in various laboratory experiments to study the biochemical and physiological effects of isothiocyanates, a class of compounds with a wide range of applications in the medical, food, and chemical industries. IEMB has been found to possess unique properties that make it useful for a variety of research applications.
Scientific Research Applications
Crystal Structure and Coordination
Research into the crystal structure of organometallic compounds, such as "1-lithio-2-methoxybenzene" complexes, provides foundational knowledge on the coordination behavior and structural characteristics of methoxybenzene derivatives. These studies can inform the design and synthesis of novel materials with tailored properties for applications in catalysis and material science (Harder et al., 1988).
Electrosynthesis and Spectroscopic Characterization
The electrosynthesis of polymers from methoxybenzene derivatives, such as "1-methoxy-4-ethoxybenzene", reveals the potential for creating soluble and electrically conductive polymers. These materials have applications in electronic devices and as active layers in organic photovoltaics (Moustafid et al., 1991).
Catalytic Conversion Processes
The catalytic conversion of anisole (methoxybenzene) over bifunctional catalysts highlights the potential for converting biomass-derived phenolic compounds into valuable chemicals and fuels. This research indicates the utility of methoxybenzene derivatives in sustainable chemistry and biofuel production (Zhu et al., 2011).
Ligand-Pair Formation
Studies on the pseudo-complex formation between triphenyltin isothiocyanate and methoxybenzene derivatives provide insights into ligand-pair interactions and molecular assembly. These findings have implications for the development of molecular sensors and the design of supramolecular architectures (Charland et al., 1989).
Guest-Induced Assembly
Research into guest-induced assembly of molecular capsules using methoxybenzene derivatives demonstrates the potential for creating selective molecular recognition systems. These systems can be applied in targeted drug delivery, chemical separation processes, and the construction of nanoscale devices (Kobayashi et al., 2003).
properties
IUPAC Name |
1-[(1R)-1-isothiocyanatoethyl]-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(11-7-13)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWJPQXDLZDTBF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426984 | |
Record name | AG-G-98289 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene | |
CAS RN |
749261-40-3 | |
Record name | 1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749261-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-G-98289 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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